molecular formula C15H17NO3 B2568238 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide CAS No. 1421506-42-4

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide

Cat. No. B2568238
CAS RN: 1421506-42-4
M. Wt: 259.305
InChI Key: FBAKKIYIIRAROQ-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide, also known as MBC or GW843682X, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MBC is a selective and potent antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.

Scientific Research Applications

Organic Synthesis

In the field of organic chemistry, this compound has been utilized in visible-light-induced oxidative formylation reactions . This process involves the formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen, without the need for an external photosensitizer, showcasing its role as a reagent in synthesizing complex organic molecules.

Material Science

The compound’s potential applications in material science are linked to its chemical properties that may be harnessed in the development of new materials. For instance, its involvement in photosensitization processes could be beneficial in creating light-responsive materials .

Environmental Science

While specific applications in environmental science are not directly cited, the compound’s role in light-induced reactions could be extrapolated to environmental technologies, such as photocatalytic degradation of pollutants .

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-18-13-6-2-3-7-14(13)19-11-5-4-10-16-15(17)12-8-9-12/h2-3,6-7,12H,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAKKIYIIRAROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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